2-(3-Bromopyridin-4-YL)ethanol
Description
2-(3-Bromopyridin-4-yl)ethanol (CAS: 149227-04-3) is a brominated pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. Structurally, it features a pyridine ring substituted with a bromine atom at the 3-position and a hydroxethyl (-CH₂CH₂OH) group at the 4-position. This compound is synthesized via the reduction of methyl 2-(3-bromopyridin-4-yl)acetate using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF), achieving a 60% yield after purification . Its dual functionality—bromine as a leaving group and the hydroxyl group for hydrogen bonding—makes it valuable in organic synthesis and pharmaceutical research, particularly as an intermediate in drug development.
Properties
IUPAC Name |
2-(3-bromopyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZATZQYSAGDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-4-YL)ethanol typically involves the bromination of 4-pyridyl ethanol. One common method is the reaction of 4-pyridyl ethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-4-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(3-Bromopyridin-4-YL)acetaldehyde or 2-(3-Bromopyridin-4-YL)acetic acid.
Reduction: 2-(4-Pyridyl)ethanol.
Substitution: 2-(3-Aminopyridin-4-YL)ethanol or 2-(3-Thiopyridin-4-YL)ethanol.
Scientific Research Applications
2-(3-Bromopyridin-4-YL)ethanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-4-YL)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanol group contribute to its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physical and Chemical Properties
- Solubility: The ethanol derivative exhibits higher water solubility than its ester counterparts (e.g., ethyl acetate derivatives) due to the polar hydroxyl group .
- Thermal Stability : Bromine substitution at the 3-position on the pyridine ring enhances thermal stability across all analogs, but branching (e.g., in propan-2-ol derivatives) lowers melting points .
- Electronic Effects: The 3-bromo substitution withdraws electron density, activating the 4-position for electrophilic attacks. This effect is less pronounced in 6-bromo isomers due to positional differences .
Biological Activity
Overview
2-(3-Bromopyridin-4-YL)ethanol, with the molecular formula CHBrNO, is a brominated pyridine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structure, featuring a bromine atom at the 3-position of the pyridine ring and an ethanol group at the 4-position, contributes to its biological activity. This article delves into the compound's mechanisms of action, biological activities, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, allowing it to act as an inhibitor or modulator in various biochemical pathways. The compound's mechanism can include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : The compound can interact with receptors to alter signaling pathways, potentially leading to physiological changes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that compounds with similar brominated pyridine structures demonstrate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.0338 mg/mL |
| Enterococcus faecium | 0.045 mg/mL |
| Bacillus subtilis | 0.050 mg/mL |
These findings suggest that this compound could be a candidate for developing novel antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. The antioxidant potential can be measured using various assays such as DPPH radical scavenging and FRAP assays.
Case Studies
- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various brominated pyridine derivatives, including this compound. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in treating infections caused by resistant strains .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit specific enzymes involved in metabolic pathways at low concentrations, suggesting its usefulness in drug development for metabolic disorders .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparison table is presented below:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-(3-Chloropyridin-4-YL)ethanol | Chlorine instead of Bromine | Moderate antimicrobial activity |
| 2-(3-Fluoropyridin-4-YL)ethanol | Fluorine instead of Bromine | Lower binding affinity |
| 2-Amino-2-(3-bromopyridin-4-yl)ethanol | Amino group addition | Enhanced enzyme inhibition |
This table illustrates that while other halogenated pyridines exhibit biological activities, the presence of bromine in this compound contributes to its distinct reactivity and effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
